4-Methoxypyridazine

Übersicht

Beschreibung

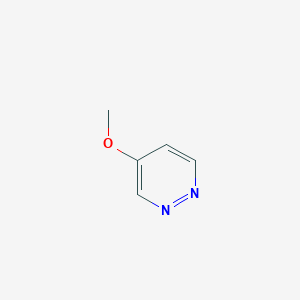

4-Methoxypyridazine is an organic compound with the molecular formula C5H6N2O. It belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methoxy group (-OCH3) attached to the fourth position of the pyridazine ring. Pyridazines and their derivatives are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxypyridazine can be synthesized through the methoxylation of 3,6-dichloropyridazine. The reaction involves the treatment of 3,6-dichloropyridazine with sodium methoxide (NaOMe) in methanol. The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

4-Methoxypyridazine participates in nucleophilic substitution reactions, where chlorine or other leaving groups are replaced by nucleophiles. The reactivity depends on the position of substituents and reaction conditions.

Example Reaction:

3,4,5-Trichloropyridazine reacts with sodium methoxide (NaOMe) to yield dichloromonomethoxypyridazines. The methoxy group preferentially substitutes chlorine at the 4-position due to steric and electronic factors .

| Starting Material | Reagent | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trichloropyridazine | 1 eq. NaOMe | 3,5-Dichloro-4-methoxypyridazine | 24% | |

| 3,4-Dichloro-4-methoxypyridazine | NaOMe | 3-Chloro-4,5-dimethoxypyridazine | 58% |

Mechanistic Insights:

-

The reactivity order of chlorine atoms in trichloropyridazine derivatives is Cl-5 > Cl-4 > Cl-3 , as determined by competitive substitution experiments .

-

Methoxy groups at the 4-position deactivate the pyridazine ring toward further substitution at adjacent positions due to electron donation .

Methoxylation and Functional Group Transformations

Stepwise methoxylation of this compound derivatives enables the synthesis of dimethoxy and trimethoxy analogs.

Key Observations:

-

3,4,5-Trimethoxypyridazine is synthesized via successive methoxylation of monochlorodimethoxypyridazines (e.g., 5-chloro-3,4-dimethoxypyridazine) with excess NaOMe .

-

Reaction times vary based on substrate reactivity (e.g., 16 hours for 5-chloro-3,4-dimethoxypyridazine vs. 18 hours for 4-chloro-3,5-dimethoxypyridazine) .

| Substrate | Reagent | Product | Reaction Time | Yield |

|---|---|---|---|---|

| 5-Chloro-3,4-dimethoxypyridazine | Excess NaOMe | 3,4,5-Trimethoxypyridazine | 16 h | 46% |

| 4-Chloro-3,5-dimethoxypyridazine | Excess NaOMe | 3,4,5-Trimethoxypyridazine | 18 h | 13% |

Oxidation and Byproduct Formation

Oxidation reactions involving this compound derivatives can lead to unexpected byproducts.

Case Study:

-

Treatment of 3-chloro-5-methoxy-4(1H)-pyridazinone with NaOMe produces 3,4-dichloropyridazine as a minor byproduct (10% yield) . This highlights competing elimination pathways under basic conditions.

Structural and Spectroscopic Characterization

1H-NMR spectroscopy is critical for confirming substitution patterns:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methoxypyridazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Case Study: Synthesis of Pumiliotoxin C

- Objective : To synthesize (±)-pumiliotoxin C, a compound with neurotoxic properties.

- Method : 4-Methoxypyridine was utilized as a starting reagent for stereocontrolled synthesis.

- Outcome : The synthesis demonstrated the effectiveness of this compound derivatives in creating complex structures necessary for pharmacological activity .

Materials Science

In materials science, this compound is used to develop advanced materials with specific electronic and optical properties. Its ability to stabilize metal nanoparticles makes it valuable in nanotechnology applications.

Electrochemical Studies

- Research Focus : Investigating the adsorption behavior of 4-methoxypyridine on gold surfaces.

- Findings : The compound exhibited two distinct adsorption states influenced by the electrical state of the metal and pH levels. It was found that 4-methoxypyridine could stabilize gold nanoparticles effectively, which is critical for applications in sensors and catalysis .

Agricultural Chemistry

This compound also finds application in agricultural chemistry, particularly in the synthesis of agrochemicals. Its derivatives are explored for their potential as pesticides and herbicides.

Development of Agrochemicals

- Application : The compound's reactive sites allow for modifications that enhance biological activity against pests.

- Outcome : Research indicates that derivatives of this compound possess improved efficacy compared to traditional agrochemicals, offering a more sustainable approach to pest management.

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of Pumiliotoxin C | Effective as a neurotoxin precursor |

| Materials Science | Stabilization of Gold Nanoparticles | Two distinct adsorption states observed |

| Agricultural Chemistry | Development of Pesticides | Enhanced efficacy over traditional methods |

Wirkmechanismus

The mechanism of action of 4-methoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 3,4,5-Trichloropyridazine

- 3,6-Dichloro-4-methoxypyridazine

- 6-Chloro-3,4-dimethoxypyridazine

- 3-Chloro-4,6-dimethoxypyridazine

Comparison: 4-Methoxypyridazine is unique due to the presence of a methoxy group at the fourth position, which influences its chemical reactivity and biological activity. Compared to its chlorinated analogs, this compound exhibits different reactivity patterns in nucleophilic substitution and oxidation reactions. Its methoxy group also imparts distinct electronic properties, affecting its interaction with molecular targets .

Biologische Aktivität

4-Methoxypyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a methoxy group at the fourth position. This unique substitution influences its chemical reactivity and biological activity. The presence of the methoxy group enhances electron density, affecting interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This mechanism is particularly relevant in the context of drug development for conditions such as cancer and infectious diseases.

- Receptor Modulation : this compound may also modulate receptor signaling pathways, leading to various physiological effects. For instance, it has been studied for its potential role in inhibiting kinases that are involved in cellular proliferation and survival .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : In vitro studies suggest that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

- CNS Activity : Some derivatives have demonstrated the ability to penetrate the blood-brain barrier, indicating potential applications in treating central nervous system disorders .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives, including this compound, against breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting their potential as anticancer agents .

- Antimicrobial Activity : Research investigating the antimicrobial properties of this compound showed that it was effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

- Kinase Inhibition : A high-throughput screening identified this compound derivatives as selective inhibitors of specific kinases involved in cancer signaling pathways. These findings suggest a potential role in targeted cancer therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 3,6-Dichloro-4-methoxypyridazine | Moderate | Yes | Nucleophilic attack on cellular targets |

| 3-Chloro-4-methoxypyridazine | Limited | Yes | Kinase inhibition |

Eigenschaften

IUPAC Name |

4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNREBTEFKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564073 | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-11-3 | |

| Record name | 4-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the reactivity of 4-methoxypyridazine towards nucleophilic substitution?

A: While the provided research doesn't directly investigate the reactivity of this compound, it does explore the reactivity of related polyfluoropyridazines. [] The studies demonstrate that under strongly acidic conditions, nucleophiles like water or methanol preferentially attack the 3 and 6 positions of the pyridazine ring, even when a methoxy group is present at the 4 position. This suggests that the electron-donating nature of the methoxy group in this compound might influence the regioselectivity of nucleophilic attack, but further research is needed to confirm this.

Q2: Can this compound be synthesized from other pyridazine derivatives?

A: Yes, research indicates that this compound can be synthesized from other substituted pyridazines. One study describes the synthesis of various 4-methoxypyridazines through the reaction of dihydrofuran derivatives with hydrazine hydrate after an oxidation step using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [] This method highlights the potential for synthesizing specific this compound derivatives from readily available starting materials.

Q3: Are there any known methods to characterize the structure of this compound and its derivatives?

A: While the provided research doesn't delve into the specific characterization techniques for this compound, it utilizes various spectroscopic methods to elucidate the structure of related pyridazine derivatives. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray analysis are likely employed to confirm the structure and study the properties of this compound and its derivatives. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.